molecular formula C17H17ClN2O3S B2742530 3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 942007-13-8

3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2742530
CAS No.: 942007-13-8
M. Wt: 364.84
InChI Key: BSERMLUIPOSZRI-UHFFFAOYSA-N
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Description

3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small molecule based on a 1,2,3,4-tetrahydroquinoline scaffold, a chemotype recognized for its significant potential in medicinal chemistry and drug discovery. This compound is of high interest to researchers investigating novel therapeutic agents, particularly in the field of oncology. Its structural features are characteristic of molecules studied as retinoic acid receptor-related orphan receptor γ (RORγ) inverse agonists . RORγ has been identified as an attractive therapeutic target for the treatment of prostate cancer, including the challenging castration-resistant form (CRPC) . In a research setting, this compound can serve as a valuable chemical tool or lead compound for further optimization. It can be utilized in high-throughput screening assays, molecular docking studies to predict binding modes to protein targets, and in vitro pharmacological characterization to assess its biological activity . The methanesulfonyl group attached to the tetrahydroquinoline nitrogen is a key functional moiety that can influence the molecule's physicochemical properties and its interaction with biological targets . This product is intended for research purposes by qualified laboratory personnel only. It is not designed, tested, or approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the associated Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-24(22,23)20-9-3-5-12-11-15(7-8-16(12)20)19-17(21)13-4-2-6-14(18)10-13/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSERMLUIPOSZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Povarov Reaction in Microreactor Systems

A Chinese patent (CN105541851A) describes a high-efficiency approach using a microreactor to perform the Povarov reaction, a [4+2] cycloaddition between aryl aldehydes, arylamines, and dienophiles. For example, benzaldehyde and aniline undergo condensation in tetrahydrofuran (THF) at 60°C to form an aryl imine intermediate. This intermediate then reacts with 2,3-dihydrofuran in the presence of trityl tetrafluoroborate as a Lewis acid catalyst, yielding tetrahydroquinoline derivatives with up to 89% yield. The microreactor’s continuous-flow design enhances heat and mass transfer, reducing reaction times to minutes rather than hours.

Key Reaction Conditions :

Component Role Concentration Temperature Residence Time
Benzaldehyde Aryl aldehyde 55 mmol 60°C 4 min
Aniline Arylamine 55 mmol 60°C 4 min
2,3-Dihydrofuran Dienophile 82.5 mmol 25°C 2 min
Trityl tetrafluoroborate Lewis acid catalyst 0.25 mmol 25°C 2 min

This method’s cis/trans selectivity (63:37) highlights the stereochemical challenges inherent in tetrahydroquinoline synthesis.

One-Step Cyclization with Nucleophilic Reagents

A European patent (EP0385271B1) discloses a one-step process for tetrahydroquinoline formation under ambient conditions. Aniline derivatives react with alkyl aldehydes and nucleophilic reagents (e.g., alkylthiols or phosphonium salts) to directly introduce functional groups at the 4-position of the tetrahydroquinoline ring. For instance, an aniline salt treated with methanesulfonyl chloride and propionaldehyde in dichloromethane at 25°C yields 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline-6-amine within 2 hours. This method avoids intermediate isolation, streamlining the synthesis.

The introduction of the methanesulfonyl group at the 1-position of the tetrahydroquinoline core is critical for conferring steric and electronic properties to the final compound.

Sulfonylation with Methanesulfonyl Chloride

The amine group at the 1-position of the tetrahydroquinoline intermediate reacts with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine. Aprotic solvents like dichloromethane or THF are preferred to minimize hydrolysis. The reaction typically proceeds at 0–5°C to suppress side reactions, achieving >90% conversion.

Representative Procedure :

  • Dissolve 1,2,3,4-tetrahydroquinolin-6-amine (10 mmol) in anhydrous dichloromethane.
  • Add triethylamine (12 mmol) and cool to 0°C.
  • Slowly add methanesulfonyl chloride (12 mmol) via syringe.
  • Stir for 2 hours at 0°C, then warm to room temperature.
  • Quench with water, extract with dichloromethane, and purify via column chromatography.

Benzamide Formation via Acylation

The final step involves coupling 3-chlorobenzoic acid to the sulfonylated tetrahydroquinoline amine.

Carbodiimide-Mediated Coupling

Acyl chlorides or activated esters of 3-chlorobenzoic acid react with the amine under Schotten-Baumann conditions. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are commonly used to activate the carboxylic acid.

Optimized Protocol :

  • Activate 3-chlorobenzoic acid (10 mmol) with EDC (12 mmol) and HOBt (10 mmol) in dimethylformamide (DMF) at 0°C.
  • Add 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-amine (10 mmol) and stir at room temperature for 12 hours.
  • Extract with ethyl acetate, wash with brine, and purify via recrystallization.

This method affords the target compound in 75–85% yield, with purity >98% confirmed by HPLC.

Alternative Synthetic Routes

Nitro Reduction and Sequential Functionalization

A Chinese patent (CN101357905B) outlines a nitro-to-amine reduction strategy for quinazoline derivatives, which can be adapted for tetrahydroquinolines. For example:

  • Nitro-substituted tetrahydroquinoline is reduced using iron powder in acetic acid.
  • The resultant amine undergoes sulfonylation and acylation as described above.

Solid-Phase Synthesis

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Substituent Position on the Benzamide Ring

2-Chloro Isomer (BF37380) The compound 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (BF37380, C₁₇H₁₇ClN₂O₃S, MW 364.85) differs only in the position of the chlorine atom on the benzamide ring (2- vs. 3-chloro) . This positional isomerism may lead to distinct steric and electronic effects. For example, the 3-chloro configuration could allow for better alignment with target binding pockets due to reduced steric hindrance compared to the 2-position.

Variation in Sulfonyl Substituents

4-Fluorophenylsulfonyl Analog The compound 3-chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-yl}benzamide (C₂₂H₁₈ClFN₂O₃S, MW 444.91) replaces the methanesulfonyl group with a bulkier 4-fluorophenylsulfonyl moiety . The increased molecular weight (444.91 vs. 364.85) may reduce solubility but improve target affinity through π-π interactions.

Modifications to the Tetrahydroquinoline Ring

2-Oxo-1-Propyl Derivative (F740-0212) The compound 3-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (F740-0212, C₁₉H₁₉ClN₂O₂, MW 342.83) introduces a 2-oxo group and a propyl chain on the tetrahydroquinoline ring . These modifications may alter pharmacokinetic properties, such as membrane permeability or metabolic clearance.

Metal Complex Derivatives

Nickel and Copper Complexes
3-Chloro-N-(dialkylcarbamothioyl)benzamide derivatives form coordination complexes with nickel and copper. For example, the nickel complex bis(3-chloro-N-(diethylcarbamothioyl)benzamido)nickel(II) (C₂₄H₂₈Cl₂N₄NiO₂S₂, MW 598.23) adopts a distorted square planar geometry, with coordination via sulfur and oxygen atoms . While structurally distinct from the target compound, these complexes highlight the versatility of benzamide derivatives in materials science, particularly in catalysis or supramolecular chemistry.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Source
3-Chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide C₁₇H₁₇ClN₂O₃S 364.85 3-chlorobenzamide, 1-methanesulfonyl-tetrahydroquinoline
2-Chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide C₁₇H₁₇ClN₂O₃S 364.85 2-chlorobenzamide isomer
3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-yl}benzamide C₂₂H₁₈ClFN₂O₃S 444.91 4-fluorophenylsulfonyl group, higher MW
3-Chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide C₁₉H₁₉ClN₂O₂ 342.83 2-oxo group, propyl chain
Bis(3-chloro-N-(diethylcarbamothioyl)benzamido)nickel(II) C₂₄H₂₈Cl₂N₄NiO₂S₂ 598.23 Square planar nickel complex, S/O coordination

Biological Activity

3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C16H17ClN2O4S
  • Molecular Weight : 392.096 g/mol
  • CAS Number : 946226-43-3

The compound features a chloro group, a methanesulfonyl moiety, and a tetrahydroquinoline ring, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in various biochemical pathways. The exact mechanisms are still under investigation but may include:

  • Enzyme Inhibition : Potential inhibition of enzymes linked to inflammatory pathways.
  • Receptor Modulation : Interaction with receptors that mediate cellular responses to stimuli.

Biological Activity and Therapeutic Potential

Research has indicated several promising biological activities associated with this compound:

Anti-Cancer Activity

Studies have shown that compounds similar to this one exhibit significant anti-cancer properties. For instance:

  • Cytotoxicity : The compound may induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective concentrations for inducing cell death.
CompoundCell LineIC50 (µM)
3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin)HeLa6–7
3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin)MCF-749–82

The observed cytotoxic effects are associated with the induction of apoptosis through caspase activation pathways .

Anti-inflammatory Properties

The compound has been explored for its potential anti-inflammatory effects. It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Apoptosis Induction : A study demonstrated that similar compounds increased the early apoptotic population in HeLa cells and elevated the percentage of cells in the sub-G1 phase of the cell cycle. This suggests that these compounds can effectively trigger programmed cell death in cancer cells .
  • Metabolic Stability : Research on metabolic stability indicated that these compounds undergo oxidation in human liver microsomes. The half-life values suggest that they may be metabolized into more active forms .

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